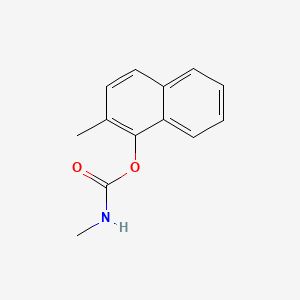
Carbamic acid, methyl-, 2-methyl-1-naphthyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, 2-methyl-1-naphthyl ester is a chemical compound with the molecular formula C12H11NO2. It is also known by other names such as 1-naphthalenol, methylcarbamate and α-naphthalenyl methylcarbamate . This compound is a derivative of carbamic acid and is used in various applications, particularly in the field of insecticides.
Vorbereitungsmethoden
The synthesis of carbamic acid, methyl-, 2-methyl-1-naphthyl ester can be achieved through several routes. One common method involves the reaction of 1-naphthol with methyl isocyanate . Another method includes the use of 1-naphthol and phosgene . These reactions typically require controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using these routes, with careful monitoring of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Carbamic acid, methyl-, 2-methyl-1-naphthyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the ester group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl-, 2-methyl-1-naphthyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is widely used as an insecticide, controlling a broad spectrum of insect species.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, 2-methyl-1-naphthyl ester involves its interaction with specific molecular targets. In the case of its use as an insecticide, it inhibits the activity of acetylcholinesterase, an enzyme crucial for nerve function in insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission and ultimately resulting in the death of the insect .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, methyl-, 2-methyl-1-naphthyl ester is similar to other carbamate esters such as carbaryl and methylcarbamic acid-1-naphthyl ester . it is unique in its specific structure and the presence of the 2-methyl group on the naphthyl ring, which can influence its reactivity and biological activity. Similar compounds include:
Carbaryl: Another widely used insecticide with a similar structure but different substitution patterns.
Methylcarbamic acid-1-naphthyl ester: A compound with similar chemical properties but different applications.
Eigenschaften
CAS-Nummer |
33779-66-7 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(2-methylnaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C13H13NO2/c1-9-7-8-10-5-3-4-6-11(10)12(9)16-13(15)14-2/h3-8H,1-2H3,(H,14,15) |
InChI-Schlüssel |
RHCIRZIJAGGYTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



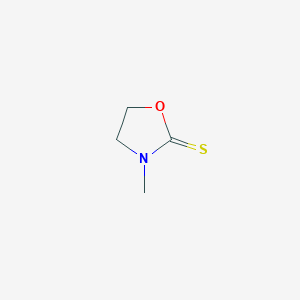
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)

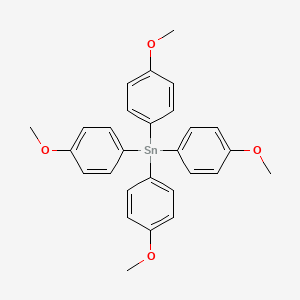
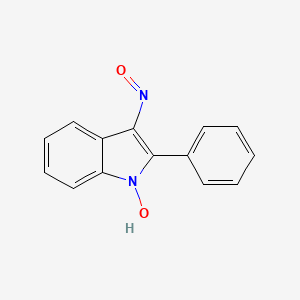
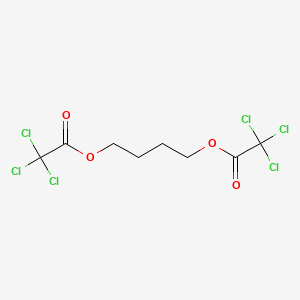



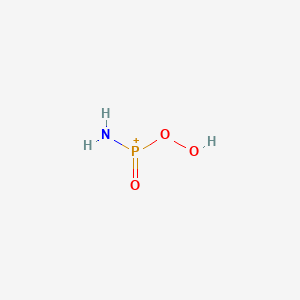
![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)


